molecular formula C23H32 B12640822 Diphenylundecane CAS No. 97392-74-0

Diphenylundecane

Cat. No.: B12640822
CAS No.: 97392-74-0
M. Wt: 308.5 g/mol
InChI Key: HUMMQDLHLVLHCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylundecane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation reaction, where benzene reacts with undecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, this compound is produced using similar Friedel-Crafts alkylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Similar structure but with a shorter alkyl chain.

    Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.

    Diphenylpropane: Similar structure with a three-carbon alkyl chain.

Uniqueness

Diphenylundecane’s uniqueness lies in its long undecane chain, which provides distinct hydrophobic properties compared to shorter alkylbenzenes. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and drug delivery systems .

Properties

CAS No.

97392-74-0

Molecular Formula

C23H32

Molecular Weight

308.5 g/mol

IUPAC Name

1-phenylundecylbenzene

InChI

InChI=1S/C23H32/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3

InChI Key

HUMMQDLHLVLHCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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